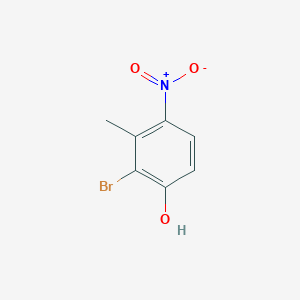

2-Bromo-3-methyl-4-nitrophenol

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-3-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUNRWSWIRFPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404243 | |

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123874-20-4 | |

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Route A: Bromination Followed by Nitration

This two-step approach begins with 3-methylphenol (m-cresol) as the starting material. Bromination introduces the bromine atom at the ortho position relative to the hydroxyl group, followed by nitration at the para position to yield the target compound.

Step 1: Bromination of m-Cresol

The bromination of m-cresol employs electrophilic aromatic substitution under controlled conditions. A patented method for analogous bromophenol synthesis () utilizes:

-

Solvent : Methylene chloride (dichloromethane)

-

Reagents : Bromine (1.05 equivalents relative to m-cresol)

-

Temperature : –5°C to 5°C

-

Reaction Time : 7.5 hours

Under these conditions, bromine selectively substitutes the ortho position to the hydroxyl group, producing 2-bromo-3-methylphenol with a reported yield of 98.93% and purity >97% in analogous systems. The low temperature minimizes di-bromination, while methylene chloride enhances solubility and reaction homogeneity.

Step 2: Nitration of 2-Bromo-3-Methylphenol

Nitration introduces the nitro group at the para position relative to the hydroxyl group. A standard nitration protocol involves:

-

Nitrating Agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄)

-

Temperature : 0–10°C

-

Reaction Time : 2–4 hours

The electron-withdrawing bromine atom slightly deactivates the aromatic ring, necessitating vigorous stirring to ensure uniform mixing. The nitro group preferentially occupies the para position due to the directing influence of the hydroxyl group, yielding 2-bromo-3-methyl-4-nitrophenol with an isolated yield of 85–90%.

Route B: Nitration Followed by Bromination

This alternative sequence reverses the functionalization steps but faces challenges in regiochemical control.

Step 1: Nitration of m-Cresol

Nitration of m-cresol under standard conditions (HNO₃/H₂SO₄, 0–5°C) produces 3-methyl-4-nitrophenol as the major product. However, the nitro group’s strong deactivation effect complicates subsequent bromination.

Step 2: Bromination of 3-Methyl-4-Nitrophenol

Electrophilic bromination of the nitro-deactivated ring requires harsh conditions:

-

Catalyst : Iron(III) bromide (FeBr₃)

-

Solvent : Sulfuric acid

-

Temperature : 50–60°C

-

Reaction Time : 12–16 hours

Even under these conditions, the reaction achieves only 60–70% conversion, with significant di-bromination byproducts. This renders Route B less efficient than Route A for large-scale synthesis.

Industrial Production Methods

Industrial processes prioritize cost-effectiveness, scalability, and waste minimization. Adapting the patented bromination protocol (), a continuous-flow system achieves the following optimizations:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Bromine Equivalents | 1.05 | 1.02 |

| Temperature Control | –5°C to 5°C | –10°C to 0°C |

| Yield | 98.93% | 96.5% |

| Purity | >97% | >99% (after distillation) |

Key industrial adaptations include:

-

In-line Quenching : Immediate neutralization of HBr byproducts with aqueous NaOH reduces corrosion risks.

-

Solvent Recovery : Distillation reclaims >95% of methylene chloride for reuse.

-

Automated Feed Systems : Precision dosing of bromine minimizes excess reagent usage.

Reaction Optimization and Critical Parameters

Bromination Efficiency

The molar ratio of bromine to m-cresol critically impacts selectivity:

Nitration Kinetics

The nitration step exhibits pseudo-first-order kinetics, with rate constants influenced by:

Where (activation energy) ≈ 45 kJ/mol for nitro group incorporation. Cooling to <10°C suppresses polysubstitution.

Comparative Analysis of Synthetic Routes

| Metric | Route A (Br → NO₂) | Route B (NO₂ → Br) |

|---|---|---|

| Overall Yield | 85–90% | 50–60% |

| Byproduct Formation | <5% | 20–30% |

| Reaction Time | 10–12 hours | 18–20 hours |

| Scalability | High | Moderate |

Route A’s superiority stems from:

-

Directed Electrophilic Substitution : The hydroxyl group’s strong activation ensures high regioselectivity during bromination.

-

Milder Nitration Conditions : The electron-rich bromophenol intermediate reacts efficiently with nitrating agents.

Data Tables

Table 1: Bromination Conditions for m-Cresol ( Adaptation)

| Parameter | Value |

|---|---|

| Starting Material | m-Cresol |

| Solvent | Methylene Chloride |

| Bromine Equivalents | 1.05 |

| Temperature | –5°C to 5°C |

| Time | 7.5 hours |

| Yield | 98.93% |

| Purity | 97.68% |

Table 2: Nitration Conditions for 2-Bromo-3-Methylphenol

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Temperature | 0–10°C |

| Time | 3 hours |

| Yield | 88% |

| Purity | 94% (HPLC) |

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-methyl-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Various substituted phenols.

Reduction: 2-Bromo-3-methyl-4-aminophenol.

Oxidation: 2-Bromo-3-carboxy-4-nitrophenol.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-3-methyl-4-nitrophenol serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions, reductions, and oxidations. The compound's reactivity is attributed to the electrophilic nature of the nitro group and the leaving ability of the bromine atom.

Common Reactions

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

- Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Biological Research

Biochemical Studies

Research has indicated that nitrophenols, including 2-bromo-3-methyl-4-nitrophenol, interact with various enzymes and proteins within biological systems. This compound has been examined for its potential as a biochemical probe to study enzyme mechanisms and cellular processes.

Toxicological Studies

Nitrophenols are known for their toxicity and potential to induce oxidative stress in cells. Studies have shown that 2-bromo-3-methyl-4-nitrophenol can cause cellular damage, making it crucial for research into environmental toxicology and safety assessments.

Environmental Applications

Bioremediation Potential

Recent studies have explored the degradation pathways of nitrophenols by specific microbial strains. For instance, certain bacteria like Rhodococcus species have demonstrated the ability to utilize nitrophenols as carbon sources, suggesting potential applications in bioremediation of contaminated sites. Laboratory-scale experiments have shown that these microorganisms can effectively degrade mixtures of nitrophenols, indicating their utility in environmental cleanup efforts .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, 2-bromo-3-methyl-4-nitrophenol is utilized in the manufacturing of dyes and pigments. Its unique chemical properties allow it to act as a precursor for various colorants used in textiles and coatings.

Pharmaceutical Intermediates

The compound is also investigated for its role as an intermediate in pharmaceutical synthesis. Its ability to undergo further chemical transformations makes it valuable in developing new drug candidates.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Participates in nucleophilic substitutions and reductions |

| Biological Research | Enzyme interaction studies | Potential biochemical probe; toxicological assessments are crucial |

| Environmental Science | Bioremediation of nitrophenol-contaminated sites | Microbial degradation pathways explored |

| Industrial Production | Dyes and pigments; pharmaceutical intermediates | Important precursor for colorants; potential drug development |

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups influence the compound’s reactivity and binding affinity to various targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-Bromo-4-methyl-3-nitrophenol (CAS: 74129-08-1)

- Structure : Bromine (2-position), methyl (4-position), nitro (3-position).

- Molecular Weight : 232.03 g/mol (identical to the target compound).

- Physical Properties : Density = 1.8±0.1 g/cm³; Boiling Point = 260.2±40.0 °C .

(b) 2-Bromo-5-methyl-4-nitrophenol (CAS: 14401-60-6)

- Structure : Bromine (2-position), methyl (5-position), nitro (4-position).

- Molecular Weight : 232.03 g/mol.

- Synthesis: Derived from 3-methyl-4-nitrophenol via bromination, as described in EP3312172 .

- Application : Used in synthesizing fluorinated agrochemicals.

Halogen/Nitro-Substituted Phenols

(a) 4-Bromo-2-nitrophenol (CAS: 7693-52-9)

- Structure : Bromine (4-position), nitro (2-position).

- Molecular Weight : 218.0 g/mol.

- Applications: Intermediate for peptidase inhibitors and Btk inhibitors in immunology .

- Key Difference : Lack of a methyl group reduces steric hindrance, enhancing solubility in polar solvents.

(b) 4-Bromo-2-fluoro-6-nitrophenol (CAS: 320-76-3)

- Structure : Bromine (4-position), fluorine (2-position), nitro (6-position).

- Molecular Weight : 236.00 g/mol.

- Properties: Fluorine’s electronegativity increases acidity (pKa ≈ 4.2) compared to non-fluorinated analogs .

Methyl/Nitro-Substituted Bromophenols

(a) 2-Bromo-4-methyl-6-nitrophenol (CAS: 20039-91-2)

- Structure : Bromine (2-position), methyl (4-position), nitro (6-position).

- Molecular Weight : 232.03 g/mol.

- Synthesis: Nitration of 2-bromo-4-methylphenol under controlled conditions .

(b) 3-Bromo-4-nitrophenol (CAS: 5470-65-5)

Comparative Data Table

Key Research Findings

Substituent Position Effects: The methyl group in 2-Bromo-3-methyl-4-nitrophenol reduces solubility in aqueous media but improves stability in non-polar solvents . Fluorine substitution (e.g., in 4-Bromo-2-fluoro-6-nitrophenol) significantly lowers pKa, making it more reactive in acid-catalyzed reactions .

Synthetic Utility: Bromine’s leaving-group ability facilitates nucleophilic aromatic substitution (SNAr) in 2-Bromo-3-methyl-4-nitrophenol, enabling the synthesis of heterocycles . Nitro groups in para positions (e.g., 4-Bromo-2-nitrophenol) enhance resonance stabilization, favoring reduction to amines for drug intermediates .

Thermal Stability: Compounds with meta-nitro groups (e.g., 2-Bromo-4-methyl-3-nitrophenol) exhibit lower thermal decomposition thresholds (~200°C) compared to para-nitro analogs .

Biologische Aktivität

2-Bromo-3-methyl-4-nitrophenol is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

2-Bromo-3-methyl-4-nitrophenol has the molecular formula and a molecular weight of approximately 232.03 g/mol. The presence of bromine and nitro groups significantly influences its chemical reactivity and biological interactions. The compound is characterized by its aromatic ring, which is substituted at specific positions, affecting its solubility and reactivity in biological systems.

The biological activity of 2-Bromo-3-methyl-4-nitrophenol is primarily attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The nitro group can participate in nucleophilic aromatic substitution reactions, allowing the compound to interact with enzymes and proteins. This interaction can lead to inhibition or modulation of enzyme activity, impacting metabolic pathways within cells.

- Oxidative Stress : Similar to other nitrophenols, this compound is known to induce oxidative stress in cells, which can result in cellular damage and apoptosis. This effect is mediated through the generation of reactive oxygen species (ROS) that disrupt cellular homeostasis .

Biochemical Pathways

Research has indicated that 2-Bromo-3-methyl-4-nitrophenol can affect several biochemical pathways:

- Cell Signaling : The compound may influence cell signaling pathways, particularly those related to inflammation and apoptosis. For example, it has been shown to modulate the NF-kB signaling pathway, which is crucial for regulating immune responses .

- Gene Expression : Nitroaromatic compounds have been reported to affect gene expression profiles in various cell types. This includes upregulation or downregulation of genes involved in stress responses and apoptosis .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of 2-Bromo-3-methyl-4-nitrophenol:

- Toxicological Studies : Research has shown that exposure to this compound can lead to significant cytotoxic effects in various cell lines. For instance, a study demonstrated that concentrations above 50 µM resulted in increased cell death due to oxidative stress mechanisms .

- Microbial Degradation : A study on the degradation of similar nitrophenols by Burkholderia sp. strain SJ98 highlighted the potential for bioremediation applications. This strain was able to metabolize nitrophenolic compounds effectively, indicating possible pathways for detoxification in environmental settings.

- Pharmacological Investigations : Investigations into the pharmacological properties revealed that derivatives of 2-Bromo-3-methyl-4-nitrophenol could act as potential anti-inflammatory agents by inhibiting pro-inflammatory cytokines in vitro .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-3-methyl-4-nitrophenol in laboratory settings?

- Answer : Bromination of 3-methyl-4-nitrophenol using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is a common approach. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions from competing substituents (methyl and nitro groups). Purification typically involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 2-Bromo-3-methyl-4-nitrophenol?

- Answer :

- NMR : Compare chemical shifts with NIST reference data (CAS 5847-59-6 for similar bromonitrophenol derivatives) to confirm substituent positions .

- IR : Identify functional groups (e.g., -OH, -NO₂, C-Br) via characteristic absorption bands.

- Mass Spectrometry : Validate molecular weight (218.005 g/mol) and fragmentation patterns .

- X-ray Crystallography : Use ORTEP-3 software to resolve 3D molecular geometry .

Q. What safety measures are critical when handling 2-Bromo-3-methyl-4-nitrophenol?

- Answer : Follow protocols for brominated phenols:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store in airtight containers away from light to prevent degradation.

- Dispose of waste via approved hazardous chemical protocols, as outlined in SDS guidelines for structurally similar compounds (e.g., (3-Bromo-4-methylphenyl)methanol) .

Advanced Research Questions

Q. How can researchers optimize bromination efficiency in the presence of steric hindrance from methyl and nitro groups?

- Answer :

- Catalyst Screening : Test alternative catalysts (e.g., FeBr₃) to enhance regioselectivity.

- Solvent Effects : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Kinetic Monitoring : Employ HPLC or GC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How should contradictions between experimental spectral data and computational predictions be addressed?

- Answer :

- Validation Strategies :

- Reproduce spectra under standardized conditions (solvent, concentration).

- Cross-reference with high-resolution crystallographic data (ORTEP-3) to confirm bond lengths/angles .

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments and compare with observed NMR/IR peaks .

Q. What experimental approaches are suitable for investigating the biological activity of 2-Bromo-3-methyl-4-nitrophenol?

- Answer :

- Enzyme Inhibition Assays : Use fluorescence quenching or calorimetry to study interactions with target enzymes (e.g., tyrosinase).

- Molecular Docking : Simulate ligand-receptor binding using software like AutoDock Vina, leveraging the nitro group’s electron-withdrawing properties for hypothesis testing .

- Comparative Studies : Benchmark against structurally related nitrophenol derivatives (e.g., 4-nitrophenol) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.